Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromo-5-(methoxycarbonyl)benzyl bromide under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for scale and efficiency. The use of continuous flow reactors and automated synthesis equipment can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like potassium carbonate and nucleophiles such as amines and thiols . Reaction conditions typically involve organic solvents and controlled temperatures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted piperazine derivatives .
Scientific Research Applications
Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and piperazine ring play crucial roles in its reactivity and binding properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-(bromomethyl)-5-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and methoxycarbonyl groups.
Properties
CAS No. |
871340-42-0 |
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Molecular Formula |
C17H23BrN2O4 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-5-methoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-7-5-19(6-8-20)14-10-12(15(21)23-4)9-13(18)11-14/h9-11H,5-8H2,1-4H3 |
InChI Key |
HZBPYNDVOSOTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)C(=O)OC)Br |
Origin of Product |
United States |
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